7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene
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Overview
Description
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of naphthalenes This compound is characterized by the presence of ethoxy and methoxy groups attached to a tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 5-methoxy-1,2,3,4-tetrahydronaphthalene with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts such as aluminum chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 7-Ethoxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline
- 5-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
Comparison: Compared to these similar compounds, 7-Ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern on the naphthalene ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
7-ethoxy-5-methoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H18O2/c1-3-15-11-8-10-6-4-5-7-12(10)13(9-11)14-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
FUNFGJXOJJDAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(CCCC2)C(=C1)OC |
Origin of Product |
United States |
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